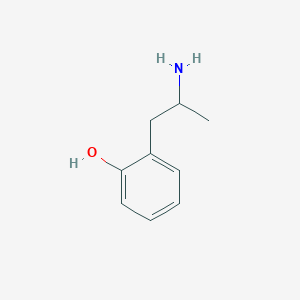

2-(2-Aminopropyl)phenol

Beschreibung

Contextualizing the Significance of 2-(2-Aminopropyl)phenol in Organic and Medicinal Chemistry

2-(2-Aminopropyl)phenol is an organic compound that is a derivative of both phenol (B47542) and phenethylamine (B48288). nih.govontosight.aiwikipedia.org Its structure, featuring a hydroxyl group and an aminopropyl group attached to a benzene (B151609) ring, makes it a subject of interest in organic synthesis and medicinal chemistry. ontosight.aiontosight.aimdpi.com The presence of both an acidic phenolic hydroxyl group and a basic primary amine group gives the molecule amphoteric properties, allowing it to react with both acids and bases. ontosight.aiwikipedia.org This bifunctionality is a key aspect of its chemical reactivity and its utility as a building block for more complex molecules.

In medicinal chemistry, the phenethylamine scaffold is a core component of many biologically active compounds, including neurotransmitters and a wide range of pharmaceuticals. wikipedia.orgmdpi.comnih.gov The addition of a hydroxyl group to this framework, as seen in 2-(2-aminopropyl)phenol, can significantly influence its pharmacological properties. nih.gov Researchers explore how this structural feature affects interactions with biological targets. nih.govcymitquimica.com The position of the hydroxyl group on the phenyl ring is crucial, with ortho-, meta-, and para-isomers often exhibiting distinct biological activities. wikipedia.org

Overview of Key Research Domains and Interdisciplinary Relevance

Research on 2-(2-aminopropyl)phenol and its derivatives spans several scientific disciplines. In synthetic chemistry, it serves as a versatile starting material or intermediate for the creation of new compounds. ontosight.ai Its reactive sites—the aromatic ring, the hydroxyl group, and the amino group—allow for a variety of chemical modifications, including alkylation, acylation, and substitution reactions. ontosight.ai

In the field of materials science, phenolic compounds are utilized as precursors in the synthesis of polymers and other functional materials. ontosight.ai For instance, the amine and hydroxyl groups of aminophenols can react with other monomers to form polymers with specific properties. google.com Some derivatives of 2-(2-aminopropyl)phenol have been investigated for their utility as curing agents for epoxy resins, contributing to the development of coatings and adhesives with high reactivity and low viscosity. google.comgoogle.com

In biochemical and pharmacological research, derivatives of 2-(2-aminopropyl)phenol are studied for their potential interactions with biological systems. cymitquimica.commedchemexpress.com The phenethylamine structure is a known pharmacophore that interacts with various receptors and transporters in the central nervous system. wikipedia.orgnih.gov The specific substitution pattern of 2-(2-aminopropyl)phenol influences its potential biological activity. nih.gov It is also a known human metabolite of (2R)-1-(2-methoxyphenyl)propan-2-amine. nih.gov

Historical Context of Phenethylamine and Phenol Derivatives in Scientific Inquiry

The scientific investigation of phenethylamines has a long history, dating back to the late 19th century with the isolation of mescaline from the peyote cactus. nih.gov This discovery spurred research into the synthesis and pharmacological evaluation of numerous phenethylamine analogs. nih.gov The basic phenethylamine structure has been systematically modified to explore structure-activity relationships, leading to the development of a wide array of compounds with diverse applications. mdpi.comnih.gov

Phenols, on the other hand, have been a cornerstone of organic chemistry since the 19th century. Their synthesis, reactivity, and application in various industries, from dyes to pharmaceuticals, have been extensively studied. wikipedia.org The combination of these two important chemical classes in a single molecule, as in 2-(2-aminopropyl)phenol, represents a convergence of these historical research streams. The study of such hybrid molecules allows chemists to explore novel chemical spaces and biological activities. ontosight.aiontosight.ai

Chemical Profile of 2-(2-Aminopropyl)phenol

| Identifier | Value | Source |

| IUPAC Name | 2-(2-aminopropyl)phenol | nih.gov |

| CAS Registry Number | 87835-14-1 | nih.gov |

| Molecular Formula | C9H13NO | nih.gov |

| Molecular Weight | 151.21 g/mol | nih.gov |

| Canonical SMILES | CC(CC1=CC=CC=C1O)N | nih.gov |

| InChI Key | BCYNCBWCTHFJIU-UHFFFAOYSA-N | nih.gov |

Synthetic Methodologies for 2-(2-Aminopropyl)phenol and Its Analogues

The synthesis of 2-(2-aminopropyl)phenol, an ortho-substituted aminophenol derivative, and its analogues involves a variety of strategic approaches in organic chemistry. These methodologies are designed to construct the target molecule with precision and efficiency, often requiring multi-step sequences to introduce the desired functional groups at specific positions on the aromatic ring. This article delves into the primary synthetic routes, focusing on precursor-based pathways, catalytic methods, and key multi-step transformations including reductive amination, aldol-type condensations, and derivatization through methylation and formylation.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-aminopropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5,7,11H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYNCBWCTHFJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87835-14-1 | |

| Record name | 2-(2-Aminopropyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087835141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-AMINOPROPYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYF3RSH2BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Transformations and Derivatization Studies of 2 2 Aminopropyl Phenol

Reactivity Profiles of the Phenolic and Aminopropyl Moieties

The presence of both a hydroxyl and an amino group on the same molecular scaffold imparts a rich and varied reactivity to 2-(2-aminopropyl)phenol. The hydroxyl group attached to the aromatic ring activates it towards electrophilic substitution, while the primary amine on the propyl side chain exhibits nucleophilic and basic properties. The interplay of these two functional groups dictates the regioselectivity and outcome of its chemical reactions.

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The hydroxyl group of the phenol ring is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. chemistrysteps.comlibretexts.org This heightened reactivity means that reactions such as halogenation and nitration can often proceed without the need for a Lewis acid catalyst. chemistrysteps.com However, this strong activation can also lead to multiple substitutions and oxidative side reactions if not carefully controlled. libretexts.org

For instance, direct bromination of phenols can readily yield di- and tri-bromo products. libretexts.org Similarly, nitration with concentrated nitric acid can result in significant oxidation and the formation of tarry byproducts. libretexts.org To achieve monosubstitution, milder reaction conditions are necessary. For example, monobromination at the para position can be achieved using specific reagents and conditions that control the electrophilicity of the bromine. chemistrysteps.com In the case of nitration, using dilute nitric acid can favor the formation of mononitrated phenols, though yields may be modest due to competing oxidation. libretexts.org The regioselectivity of these substitutions is influenced by both the directing effect of the hydroxyl group and steric hindrance from the aminopropyl side chain.

Reactions Involving the Primary Amino Group

The primary amino group on the propyl side chain of 2-(2-aminopropyl)phenol is a key site for a variety of chemical transformations due to its nucleophilic and basic nature. ontosight.aismolecule.com It can readily participate in reactions such as alkylation, acylation, and condensation. The nitrogen atom's lone pair of electrons allows it to act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. smolecule.com

The basicity of the amino group allows for the formation of ammonium (B1175870) salts upon reaction with acids. smolecule.com This property is often utilized in purification and handling of aminophenol compounds. The nucleophilicity of the primary amine is central to its derivatization, enabling the synthesis of a wide array of functionalized molecules.

Alkylation and Acylation Reactions of the Amine Functionality

The primary amine of 2-(2-aminopropyl)phenol is readily susceptible to alkylation and acylation, providing pathways to a diverse range of N-substituted derivatives.

Alkylation reactions introduce alkyl groups onto the nitrogen atom. These reactions typically involve the treatment of the amine with an alkyl halide. researchgate.net The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. researchgate.net Controlling the degree of alkylation to obtain mono-, di-, or even quaternary ammonium salts can be achieved by carefully selecting the reaction conditions and the stoichiometry of the reactants. google.com For instance, using a mixed oxide catalyst like Al2O3–OK in acetonitrile (B52724) has been shown to facilitate the N-alkylation of amines with alkyl halides at room temperature. researchgate.net

Acylation involves the introduction of an acyl group (R-C=O) to the amine, forming an amide linkage. This is a common strategy to protect the amino group during multi-step syntheses or to introduce specific functionalities. Acylation is typically carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. nih.gov For example, the acetylation of the amino group can be achieved using acetyl chloride in pyridine. Enzymatic methods, such as using immobilized lipase, have also been developed for the chemoselective acylation of aminophenols. researchgate.net The resulting amides are generally stable and can be hydrolyzed back to the amine if needed. libretexts.org

Esterification and Amide Formation through Hydroxyl and Amino Groups

The bifunctional nature of 2-(2-aminopropyl)phenol allows for both esterification of the phenolic hydroxyl group and amide formation at the primary amino group.

Esterification of the phenolic hydroxyl group can be accomplished by reacting it with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride (B1165640). This reaction typically requires acidic or basic catalysis. The resulting esters can serve as protecting groups for the hydroxyl functionality or can be designed to have specific biological or material properties.

Amide formation at the primary amino group is a robust and widely used reaction. libretexts.org It is most commonly achieved by reacting the amine with a carboxylic acid, often activated by a coupling agent, or with a more reactive carboxylic acid derivative like an acyl chloride. researchgate.net The formation of the amide bond is a condensation reaction that results in the loss of a water molecule. libretexts.org This reaction is fundamental in peptide synthesis and is used to create a vast array of compounds with diverse functionalities. researchgate.net The resulting amide linkage is generally stable.

Condensation Reactions for Schiff Base Synthesis

The primary amino group of 2-(2-aminopropyl)phenol can undergo condensation reactions with aldehydes or ketones to form Schiff bases, which are compounds containing an imine or azomethine (-C=N-) group. ajol.inforesearchgate.net This reaction is a versatile method for creating new carbon-nitrogen double bonds and is a cornerstone in the synthesis of various heterocyclic compounds and coordination complexes. rsc.orgnih.gov

The formation of a Schiff base from 2-(2-aminopropyl)phenol and an aldehyde or ketone typically proceeds under mild conditions, often with acid or base catalysis, and involves the elimination of a water molecule. researchgate.net The resulting Schiff bases can be stable compounds themselves or can serve as intermediates for further transformations. For example, reduction of the imine bond can yield secondary amines. nih.gov A variety of Schiff bases have been synthesized from aminophenols and different carbonyl compounds, and their metal complexes have been studied for various applications. researchgate.net

Oxidation and Reduction Processes of 2-(2-Aminopropyl)phenol and Its Derivatives

The phenolic and aminopropyl moieties of 2-(2-aminopropyl)phenol and its derivatives can undergo various oxidation and reduction reactions.

Oxidation of the phenolic hydroxyl group can lead to the formation of quinones. smolecule.com This transformation can be achieved using various oxidizing agents. For example, the aerial oxidation of 2-aminophenol (B121084), catalyzed by copper(II) complexes, can yield 2-aminophenoxazine-3-one. iitkgp.ac.in Side-chain oxidation at the benzylic position is also possible under certain conditions, potentially forming a secondary alcohol.

Reduction reactions can target different parts of the molecule or its derivatives. For instance, if a nitro group is present on the aromatic ring, it can be reduced to an amino group. Catalytic hydrogenation, often using palladium on carbon (Pd/C), is a common method for this transformation. google.com This method is also employed in the synthesis of aminophenols from their nitro-substituted precursors. The imine bond in Schiff base derivatives can be reduced to a secondary amine using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. nih.gov

Below is a table summarizing some of the key chemical transformations of 2-(2-aminopropyl)phenol and related compounds.

| Reaction Type | Functional Group | Reagents/Conditions | Product Type |

| Electrophilic Bromination | Phenol Ring | Br₂, CH₂Cl₂ | Bromo-substituted phenol |

| Electrophilic Nitration | Phenol Ring | HNO₃/H₂SO₄, 0°C | Nitro-substituted phenol |

| N-Alkylation | Amino Group | Alkyl halide, Base | N-Alkyl-substituted amine |

| N-Acylation | Amino Group | Acyl chloride, Pyridine | N-Acyl-substituted amine (Amide) |

| Schiff Base Formation | Amino Group | Aldehyde or Ketone | Imine (Schiff Base) |

| Oxidation | Phenolic Hydroxyl | Oxidizing Agent (e.g., air, Cu(II) catalyst) | Quinone or Phenoxazinone |

| Reduction | Nitro Group (on derivative) | H₂, Pd/C | Amino-substituted phenol |

| Reduction | Imine (on Schiff base derivative) | NaBH₄ or Catalytic Hydrogenation | Secondary Amine |

Ring Cleavage and Degradation Pathways

The study of the ring cleavage and degradation pathways of 2-(2-aminopropyl)phenol is crucial for understanding its environmental fate and metabolic breakdown. While direct research on the degradation of 2-(2-aminopropyl)phenol is limited, valuable insights can be drawn from studies on structurally related compounds, namely 2-aminophenol and amphetamine derivatives. These studies suggest that the degradation of 2-(2-aminopropyl)phenol likely proceeds through two main routes: cleavage of the aromatic ring and oxidation of the aminopropyl side chain.

The microbial degradation of aromatic compounds often involves enzymatic ring cleavage. In the case of 2-aminophenol, a close structural analog lacking the propyl group, the aerobic bacterial degradation is initiated by the enzyme 2-aminophenol-1,6-dioxygenase. This enzyme catalyzes the cleavage of the aromatic ring to produce 2-aminomuconic-6-semialdehyde. This pathway has been observed in various bacteria, including Pseudomonas and Burkholderia species. The enzyme responsible, 2-aminophenol 1,6-dioxygenase, is a novel aromatic ring cleavage enzyme that has been purified and characterized. It is an extradiol dioxygenase that is distinct from other known dioxygenases in its substrate range and subunit structure.

Concurrently, the aminopropyl side chain of 2-(2-aminopropyl)phenol is analogous to the structure of amphetamine. The metabolism of amphetamine is well-documented and primarily involves two oxidative pathways catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2D6. fda.gov The first pathway is aromatic hydroxylation, which, in the case of amphetamine, produces 4-hydroxyamphetamine. The second major pathway is the oxidative degradation of the side chain. nih.gov This can occur via oxidation at the α or β carbons, leading to the formation of alpha-hydroxy-amphetamine or norephedrine, respectively. fda.gov Alpha-hydroxy-amphetamine can then undergo deamination to form phenylacetone, which is further metabolized to benzoic acid. fda.gov

Given the dual functionality of 2-(2-aminopropyl)phenol, its degradation is likely to involve a combination of these pathways. The presence of the aminopropyl side chain may influence the susceptibility of the phenolic ring to cleavage, and conversely, the hydroxyl group on the ring may affect the oxidation of the side chain. For instance, studies on the metabolism of p-hydroxyamphetamine (4-hydroxyamphetamine) have shown that while the majority is excreted unchanged or conjugated, a small percentage undergoes oxidative degradation of the side chain to form p-hydroxybenzoic acid. nih.gov This indicates that both functionalities are subject to metabolic transformation.

The table below summarizes the key enzymatic transformations and the resulting products observed in the degradation of compounds structurally related to 2-(2-aminopropyl)phenol, providing a basis for its potential degradation pathways.

| Precursor Compound | Key Enzyme/Process | Transformation | Degradation Product(s) |

| 2-Aminophenol | 2-Aminophenol-1,6-dioxygenase | Aromatic Ring Cleavage | 2-Aminomuconic-6-semialdehyde |

| Amphetamine | Cytochrome P450 (CYP2D6) | Aromatic Hydroxylation | 4-Hydroxyamphetamine |

| Amphetamine | Cytochrome P450 (CYP2D6) | Side-Chain Oxidation | alpha-Hydroxy-amphetamine, Norephedrine |

| alpha-Hydroxy-amphetamine | Deamination | Side-Chain Degradation | Phenylacetone |

| p-Hydroxyamphetamine | Oxidative Degradation | Side-Chain Degradation | p-Hydroxybenzoic Acid |

Advanced Analytical and Spectroscopic Characterization of 2 2 Aminopropyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the two most common NMR techniques used for structural analysis. The spectrum provides information on the different chemical environments of the hydrogen and carbon atoms present in the molecule.

For 2-(2-Aminopropyl)phenol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the aminopropyl side chain, and the phenolic hydroxyl proton. The aromatic region (typically 6.5-8.0 ppm) would display a complex multiplet pattern due to the ortho-substitution. libretexts.org The four protons on the benzene (B151609) ring are chemically non-equivalent and would exhibit splitting based on their coupling with adjacent protons. The protons of the propyl side chain would appear in the upfield region. The methyl group (-CH₃) would likely appear as a doublet, coupled to the methine proton (-CH-). The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring would appear as a doublet of doublets, and the methine proton (-CH-) would be a multiplet due to coupling with both the methyl and methylene groups. thermofisher.com The chemical shifts for the hydroxyl (-OH) and amine (-NH₂) protons are variable and can appear as broad singlets; their position is dependent on solvent, concentration, and temperature. libretexts.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for 2-(2-Aminopropyl)phenol would show nine distinct signals. The aromatic carbons would resonate in the typical downfield region for benzene derivatives (115-150 ppm), with the carbon attached to the hydroxyl group being the most deshielded. libretexts.org The carbons of the propyl side chain would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2-Aminopropyl)phenol Note: These are estimated values based on standard chemical shift ranges and data from analogous compounds. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~1.2 | Doublet (d) | ~20-25 |

| -CH₂- | ~2.7-2.9 | Multiplet (m) | ~40-45 |

| -CH- | ~3.1-3.4 | Multiplet (m) | ~45-50 |

| Ar-H | ~6.7-7.2 | Multiplet (m) | ~115-130 |

| Ar-C | - | - | ~115-130 |

| Ar-C-CH₂ | - | - | ~125-130 |

| Ar-C-OH | - | - | ~150-155 |

| -NH₂ | Variable (broad) | Singlet (s) | - |

| -OH | Variable (broad) | Singlet (s) | - |

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of chemical substances without the need for a specific reference standard of the analyte itself. The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

For the purity assessment of 2-(2-Aminopropyl)phenol, a specific quantity of the sample is weighed and dissolved in a suitable deuterated solvent along with a precisely weighed amount of an internal standard. The internal standard must be a high-purity compound that is stable, non-volatile, not reactive with the sample, and has at least one signal that is well-resolved from the analyte's signals. By comparing the integral of a specific, well-defined signal from 2-(2-Aminopropyl)phenol with the integral of a known signal from the internal standard, the mass fraction (purity) of the analyte can be calculated with high precision and accuracy. This method provides traceability to the International System of Units (SI).

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like 2-(2-Aminopropyl)phenol. acdlabs.com In positive-ion mode ESI-MS, the analyte is typically protonated to form a pseudomolecular ion [M+H]⁺. For 2-(2-Aminopropyl)phenol (molar mass ≈ 151.21 g/mol ), this would result in a prominent ion at an m/z of approximately 152.2.

Tandem mass spectrometry (MS/MS) can be used to further investigate the structure by inducing fragmentation of the precursor ion. Common fragmentation pathways for aminopropyl-containing compounds include:

Neutral loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond can lead to the loss of an ammonia molecule, resulting in a fragment ion at [M+H-17]⁺.

Benzylic cleavage: The bond between the methylene (-CH₂-) and methine (-CH-) carbons is prone to cleavage, as is the bond between the aromatic ring and the side chain. Alpha cleavage next to the nitrogen atom is also a common fragmentation pathway for amines. libretexts.org

Phenolic fragmentation: Phenols can undergo characteristic fragmentations, such as the loss of carbon monoxide (CO, 28 Da). libretexts.org

The resulting product ion spectrum provides a structural fingerprint that can be used to confirm the identity of the compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. savemyexams.com It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

The IR spectrum of 2-(2-Aminopropyl)phenol would exhibit characteristic absorption bands confirming the presence of its key functional groups: hydroxyl, amine, aromatic ring, and alkyl chain. libretexts.orgudel.edu

Table 2: Characteristic IR Absorption Bands for 2-(2-Aminopropyl)phenol

| Functional Group | Vibrational Mode | Characteristic Wavenumber Range (cm⁻¹) | Intensity/Shape |

| Phenolic -OH | O-H Stretch (H-bonded) | 3200 - 3550 | Strong, Broad |

| Primary Amine -NH₂ | N-H Stretch | 3300 - 3500 | Medium, Two bands |

| Primary Amine -NH₂ | N-H Bend (Scissoring) | 1590 - 1650 | Medium to Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic Ring | C=C Stretch (in-ring) | 1450 - 1600 | Medium to Weak, Multiple bands |

| Aromatic Ring | C-H Bend (out-of-plane) | 735 - 770 (for ortho-disubstitution) | Strong |

| Alkyl Chain | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Phenol (B47542) | C-O Stretch | 1200 - 1260 | Strong |

The broad O-H stretch is a hallmark of phenols, while the presence of two distinct N-H stretching bands is characteristic of a primary amine (-NH₂). udel.edu The strong band in the 735-770 cm⁻¹ region would be indicative of the ortho-substitution pattern on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Methods in Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a substance in solution. For aromatic compounds, this absorption is due to electronic transitions of π-electrons in the conjugated system.

The chromophore in 2-(2-Aminopropyl)phenol is the substituted benzene ring. Both the hydroxyl (-OH) and the amino (-NH₂) groups are powerful auxochromes, meaning they enhance and shift the absorption of the chromophore to longer wavelengths (a bathochromic shift). Based on data for the closely related compound 2-aminophenol (B121084), 2-(2-Aminopropyl)phenol is expected to exhibit two primary absorption maxima (λmax), likely in the ranges of 230-240 nm and 280-290 nm. researchgate.net The exact position and intensity of these bands can be influenced by the solvent used.

UV-Vis spectrophotometry is also a widely used technique for the quantitative analysis of compounds, governed by the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By preparing a calibration curve of absorbance versus concentration using standards of known concentration, the concentration of 2-(2-Aminopropyl)phenol in an unknown sample can be determined accurately. This requires measuring the absorbance at a fixed wavelength, typically one of the absorption maxima (λmax), where the sensitivity is highest.

Derivative UV Spectrophotometry for Mixture Analysis

Derivative UV spectrophotometry is a powerful technique for the analysis of multi-component mixtures where the zero-order absorption spectra of the components overlap significantly. rsc.orginnovareacademics.in This method enhances the resolution of overlapping bands by calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. This process can eliminate background interference and resolve minor spectral features, facilitating the quantitative determination of an analyte in a complex matrix. rsc.orgscholarsresearchlibrary.com

For a mixture containing 2-(2-Aminopropyl)phenol along with other structurally similar phenols or aminophenols, conventional UV spectrophotometry would likely result in a broad, unresolved absorption band. By applying derivative spectrophotometry, the subtle inflections in the spectrum of 2-(2-Aminopropyl)phenol can be transformed into distinct peaks. The amplitude of these derivative peaks, measured at specific zero-crossing points of the interfering components, can be directly proportional to the concentration of the analyte. rsc.org

Research on ternary mixtures of phenol, 2-aminophenol, and 4-aminophenol (B1666318) has demonstrated the successful application of derivative techniques like derivative ratio-zero crossing spectra (DRZCS) and double divisor ratio spectra (DDRS) for their simultaneous quantification. rsc.org These methods have shown good linearity over concentration ranges of 2–60 mg/mL for phenol and 2–50 mg/mL for the aminophenols, with high correlation coefficients (R² ≥ 0.9995). rsc.org While specific studies on 2-(2-Aminopropyl)phenol are not prevalent, the principles established for other phenolic mixtures are directly applicable. rsc.orgresearchgate.net

Table 1: Potential Application of Derivative UV Spectrophotometry for 2-(2-Aminopropyl)phenol Analysis in a Hypothetical Mixture

| Parameter | Description |

| Analytical Challenge | Overlapping UV spectra of 2-(2-Aminopropyl)phenol and other phenolic impurities. |

| Proposed Technique | First or Second Derivative UV Spectrophotometry. |

| Principle | Measurement of peak amplitude in the derivative spectrum at a zero-crossing point of the interfering species. |

| Expected Outcome | Enhanced selectivity and accurate quantification of 2-(2-Aminopropyl)phenol without prior separation. |

| Reference Method | Based on established methods for resolving mixtures of other phenols and aminophenols. rsc.orgscholarsresearchlibrary.com |

Chromatographic Separation Techniques for Analysis and Purity

Chromatographic methods are indispensable for the separation, identification, and quantification of individual components within a chemical mixture. For a compound like 2-(2-Aminopropyl)phenol, gas chromatography is a particularly suitable technique.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and thermally stable organic compounds. In GC-FID, the sample is vaporized and carried by an inert gas through a capillary column, which separates the components based on their boiling points and interactions with the stationary phase. The separated components are then detected by a flame ionization detector, which generates a current proportional to the amount of organic analyte being burned.

The analysis of aminophenol isomers has been successfully performed using GC-FID. oup.com For 2-(2-Aminopropyl)phenol, a similar methodology would be applicable. The compound would likely be dissolved in a suitable solvent, such as ethanol, and injected into the gas chromatograph. oup.com The operating conditions, including injector and detector temperatures, column temperature program, and carrier gas flow rate, would need to be optimized to achieve good separation and peak shape.

A study on aminophenol isomers utilized an Agilent 7890A gas chromatograph with a Restek Rtx®-35 capillary column (30 m × 0.25 mm I.D., 0.25-μm film). oup.com The temperature program involved an initial hold at 60°C, followed by a ramp to 150°C, a second hold, and a final ramp to 280°C. oup.com Such a program would likely be effective for resolving 2-(2-Aminopropyl)phenol from related impurities. The linear range of detection for aminophenol isomers in that study was found to be between 1 and 10 ng/µL. oup.com

Table 2: Illustrative GC-FID Parameters for the Analysis of 2-(2-Aminopropyl)phenol

| Parameter | Value/Description | Reference |

| Instrument | Agilent 7890A Gas Chromatograph with 7683B Autoinjector and FID | oup.com |

| Column | Restek Rtx®-35 (30 m × 0.25 mm I.D., 0.25-μm film) | oup.com |

| Carrier Gas | Nitrogen | oup.com |

| Flow Rate | 0.8 mL/min | oup.com |

| Injector Temperature | 280°C | oup.com |

| Detector Temperature | 250°C | oup.com |

| Oven Program | Initial 60°C (2 min), ramp to 150°C at 15°C/min, hold for 5 min, ramp to 280°C at 35°C/min, hold for 2 min | oup.com |

| Dilution Solvent | Ethanol | oup.com |

Thermal Analysis Techniques in Material Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. These methods are valuable for determining the thermal stability and decomposition profile of a compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique provides information about the thermal stability, decomposition temperatures, and the composition of the material.

For 2-(2-Aminopropyl)phenol, a TGA experiment would involve heating a small sample in a controlled atmosphere (e.g., nitrogen or air) and recording the weight loss as a function of temperature. The resulting TGA curve would reveal the onset temperature of decomposition, the temperature of maximum weight loss, and the percentage of residual mass. This data is critical for understanding the thermal limits of the compound.

Table 3: TGA Data for o-Aminophenol as a Reference for 2-(2-Aminopropyl)phenol

| Parameter | Value | Reference |

| Degradation Pattern | One-step | walshmedicalmedia.comusc.edu |

| Onset of Degradation | ~161°C | walshmedicalmedia.comusc.edu |

| End of Degradation | ~194°C | walshmedicalmedia.comusc.edu |

| Maximum Decomposition Temperature (Tmax) | 175°C | walshmedicalmedia.comusc.edu |

| Weight Loss | ~48.39% | walshmedicalmedia.comusc.edu |

Advanced Microscopic and Elemental Composition Analysis

Microscopic techniques are essential for visualizing the surface morphology and structure of a material at the micro and nano-scale.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique that uses a focused beam of electrons to scan the surface of a sample and generate high-resolution images of its topography and composition. SEM is widely used to study the morphology, particle size, and surface texture of solid materials.

There are no specific SEM studies focused on 2-(2-Aminopropyl)phenol in the available literature. However, SEM has been extensively used to characterize the morphology of various phenolic compounds and materials derived from them. mdpi.comrciueducation.orgresearchgate.net For instance, SEM analysis of other phenolic compounds has revealed details about their crystalline structure, surface smoothness, and particle shape. mdpi.com In the context of materials science, SEM has been used to observe the morphology of encapsulates containing phenolic compounds, providing insights into their formation and structure. rciueducation.org

To analyze 2-(2-Aminopropyl)phenol using SEM, a solid sample of the compound would be mounted on a stub and coated with a thin layer of a conductive material, such as gold or palladium, to prevent charge buildup. The sample would then be imaged under high vacuum. The resulting micrographs would provide valuable information about the crystal habit, particle size distribution, and surface features of 2-(2-Aminopropyl)phenol.

Table 4: General SEM Application for the Morphological Analysis of 2-(2-Aminopropyl)phenol

| Parameter | Description |

| Objective | To determine the surface morphology, particle size, and crystal structure of solid 2-(2-Aminopropyl)phenol. |

| Sample Preparation | Mounting on an SEM stub and sputter-coating with a conductive metal (e.g., gold). |

| Expected Information | High-resolution images revealing topographical features like crystal faces, edges, and surface texture. |

| Significance | Understanding the physical properties of the solid material, which can influence its handling, formulation, and reactivity. |

Emerging Research Areas and Future Perspectives for 2 2 Aminopropyl Phenol

Development of Novel Derivatives with Tailored Bioactivity

The core structure of 2-(2-Aminopropyl)phenol offers a versatile platform for chemical modification to create novel derivatives with specific, enhanced biological activities. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new molecules. By strategically modifying the aminopropyl side chain or the phenolic ring, researchers can fine-tune the compound's pharmacological profile.

Recent research has demonstrated the potential of aminophenol derivatives in a variety of therapeutic areas:

Antiproliferative Agents: Fenretinide, an aminophenol derivative of retinoic acid, has shown potent antiproliferative activity. Although its clinical development was halted, it spurred the development of new analogues like p-dodecylaminophenol, which is effective against a range of cancers without the same side effects. nih.gov Further modifications, such as introducing a terminal carboxylic acid, have been shown to either enhance or attenuate growth inhibitory potencies depending on the specific structural class of the p-alkylaminophenol. nih.gov

Antiferroptotic Activity: In a significant recent development, four new series of ortho-aminophenol derivatives have been identified as potent inhibitors of ferroptosis, a form of regulated cell death. These compounds have demonstrated remarkable activity against RSL3-induced ferroptosis and have shown in vivo efficacy in protecting against kidney ischemia-reperfusion injury and acetaminophen-induced hepatotoxicity. nih.gov

Antimicrobial and Antidiabetic Agents: Researchers have synthesized and characterized various 4-aminophenol (B1666318) derivatives that exhibit broad-spectrum antimicrobial and antidiabetic activities. nih.govmdpi.com Additionally, DNA interaction studies suggest these compounds may have potential as anticancer agents. nih.govresearchgate.net

The following table summarizes the bioactivities of some recently developed aminophenol derivatives.

| Derivative Class | Target Bioactivity | Key Findings |

| p-Alkylaminophenols | Antiproliferative | Longer alkyl chains enhance antiproliferative potency. nih.gov |

| Ortho-aminophenols | Antiferroptotic | Showcased activity 100 times greater than the endogenous substance 3-hydroxyanthranilic acid. nih.gov |

| 4-Aminophenol Schiff Bases | Antimicrobial, Antidiabetic | Demonstrated significant inhibition of α-amylase and α-glucosidase. mdpi.com |

| Benzamide derivatives of p-aminophenol | Analgesic, Anti-inflammatory | Exhibited significant analgesic effects and inhibition of protein denaturation. researchgate.net |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is accelerating the discovery and development of novel 2-(2-aminopropyl)phenol derivatives. In silico techniques, such as molecular docking and molecular dynamics simulations, provide invaluable insights into drug-receptor interactions, guiding the synthesis of compounds with improved efficacy and selectivity.

Molecular Docking: This technique is widely used to predict the binding affinity and orientation of a ligand to its target protein. For example, molecular docking studies of p-aminophenol analogues against cyclooxygenase (COX) enzymes have helped to explain their analgesic effects and predict their potential for reduced toxicity compared to paracetamol. researchgate.net Similar studies on Schiff base derivatives of aminophenol have elucidated their interactions with DNA, supporting their potential as anticancer agents. nih.govresearchgate.net

Quantum Chemistry: Quantum chemistry techniques were instrumental in the recent discovery of ortho-aminophenol derivatives as potent ferroptosis inhibitors. These methods helped to understand the unique intra-hydrogen bond interactions that enhance the compounds' activity. nih.gov

In Vitro and In Vivo Correlation: Computational predictions are increasingly being correlated with experimental data. For instance, in silico studies predicting the analgesic and toxicological profiles of p-aminophenol analogues have shown a good qualitative relationship with in vivo results from animal models. researchgate.net This integrated approach allows for more efficient screening and prioritization of candidate molecules for further development. nih.gov

Exploration of Undiscovered Therapeutic Avenues

While the isomers of 2-(2-aminopropyl)phenol have historical use in managing blood pressure, the broader aminophenol class is being investigated for a wide array of new therapeutic applications. medchemexpress.com The versatility of the aminophenol scaffold allows for its adaptation to target various biological pathways.

Emerging therapeutic areas for aminophenol derivatives include:

Oncology: Para-aminophenol is a key building block in the synthesis of several oncology drugs, including the tyrosine kinase inhibitor cabozantinib. kajay-remedies.com The chemical modifiability of the aminophenol structure allows for the creation of diverse cancer therapeutics with different modes of action. kajay-remedies.com

Neurodegenerative Diseases: Recent studies have suggested that para-aminophenol derivatives may possess neuroprotective properties, potentially offering new treatment strategies for conditions like Alzheimer's and Parkinson's disease. kajay-remedies.com

Inflammatory Conditions: Derivatives of para-aminophenol have demonstrated potential as anti-inflammatory agents by inhibiting pro-inflammatory cytokines. This opens up possibilities for treating rheumatoid arthritis and inflammatory bowel disease. kajay-remedies.com

Antimicrobial Agents: Certain aminophenol compounds exhibit antibacterial and antifungal properties, presenting an opportunity to develop new treatments for infectious diseases, including those caused by antibiotic-resistant microbes. kajay-remedies.com

Diagnostic Tools: Functionalized para-aminophenol molecules are being explored for their use as molecular probes or contrast agents in diagnostic imaging techniques like MRI and PET scans. kajay-remedies.com

Innovations in Sustainable Synthesis and Green Chemistry for Aminophenol Production

The chemical industry is increasingly focusing on developing environmentally friendly and sustainable manufacturing processes. This is particularly relevant for the production of widely used compounds like aminophenols. Green chemistry principles are being applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key innovations in the sustainable synthesis of aminophenols include:

Biomass-Derived Feedstocks: Researchers are exploring routes to synthesize p-aminophenol and its derivatives from lignocellulosic biomass. digitellinc.com Hydroquinone, which can be derived from lignin, is a promising starting material for a greener synthesis of 4-aminophenol. digitellinc.com

Green Solvents and Catalysts: There is a move away from traditional organic solvents towards more environmentally benign alternatives like water. guidechem.com Novel catalytic systems are also being developed, such as using natural aragonite as a support for nano-nickel catalysts in the reduction of p-nitrophenol to p-aminophenol. x-mol.net

Catalytic Hydrogenation in Supercritical CO2: An efficient and green process for producing p-aminophenol from nitrobenzene (B124822) has been developed using a Pt/Al2O3 catalyst in a supercritical CO2 and water medium. This process avoids the need for strong acid catalysts and simplifies purification. researchgate.net

Mechanochemical Synthesis: A solvent-free method for the synthesis of acetaminophen (B1664979) from 4-aminophenol and acetic anhydride (B1165640) has been developed using mechanical grinding. This process, known as mechanochemical synthesis, eliminates the need for solvents and catalysts. google.com

Flow Chemistry: Continuous flow reactors are being used for the sustainable hydrogenation of nitroaromatic compounds to aromatic amines, offering enhanced efficiency and process control. mdpi.com

The table below highlights some of the green chemistry approaches being applied to aminophenol synthesis.

| Green Chemistry Approach | Starting Material | Key Advantage |

| Biomass Conversion | Lignocellulosic Biomass | Utilizes renewable feedstocks. digitellinc.com |

| Catalytic Reduction in CO2/H2O | Nitrobenzene | Avoids the use of strong acids and simplifies purification. researchgate.net |

| Mechanochemical Synthesis | 4-Aminophenol | Solvent-free and catalyst-free process. google.com |

| Novel Catalytic Systems | p-Nitrophenol | Use of natural, low-cost catalyst supports. x-mol.net |

| Aqueous Synthesis | o-Nitrochlorobenzene | Reduces reliance on volatile organic solvents. guidechem.com |

Q & A

Q. What are the recommended synthetic routes for 2-(2-Aminopropyl)phenol, and how can purity be optimized?

Methodological Answer:

- Retrosynthetic Planning : AI-driven tools, such as Template_relevance models (e.g., Reaxys, Pistachio), can propose feasible pathways by analyzing analogous compounds like 4-(2-aminopropyl)phenol (CAS 103-86-6) .

- Key Steps :

- Alkylation : React phenol with 2-aminopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity.

- Validation : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .

Q. What analytical techniques are critical for characterizing 2-(2-Aminopropyl)phenol?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

- HPLC : Retention time comparison against a certified reference standard .

Q. What safety protocols are essential for handling 2-(2-Aminopropyl)phenol in laboratory settings?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Spill Management : Neutralize with dilute acetic acid, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., molecular weight)?

Methodological Answer:

- Case Example : Molecular weight conflicts (e.g., 167.20 vs. 151.21 g/mol) may arise from isomerism or calculation errors.

- Resolution Steps :

Q. What strategies are effective for studying the biological activity of 2-(2-Aminopropyl)phenol?

Methodological Answer:

Q. How can stability issues during storage or reaction conditions be mitigated?

Methodological Answer:

- Stability Testing :

- Thermal Stability : TGA/DSC analysis to identify decomposition thresholds (e.g., >150°C) .

- Light Sensitivity : Store in amber vials under nitrogen to prevent oxidation .

- Reaction Compatibility : Avoid strong oxidizers (e.g., KMnO₄) in synthetic workflows to prevent side reactions .

Q. What computational methods are suitable for predicting reaction byproducts?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.